molecular formula C22H19BrN4O2 B11442759 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11442759
M. Wt: 451.3 g/mol
InChI Key: KCLAAMVCRHVUGX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide.

    Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In industry, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
  • 2-(3-Chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
  • 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-ol

Uniqueness

The uniqueness of 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H19BrN4O2

Molecular Weight

451.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C22H19BrN4O2/c1-13-10-14(2)27-21(25-17-6-7-18-19(12-17)29-9-8-28-18)20(26-22(27)24-13)15-4-3-5-16(23)11-15/h3-7,10-12,25H,8-9H2,1-2H3

InChI Key

KCLAAMVCRHVUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC(=CC=C5)Br)C

Origin of Product

United States

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